![molecular formula C8H14N4O2S B2734640 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795190-41-8](/img/structure/B2734640.png)
1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
The compound seems to be related to a class of compounds known as polysubstituted 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils .
Synthesis Analysis
The synthesis of these compounds involves an efficient azide alkyne cycloaddition for the preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates .Molecular Structure Analysis
The structure of these compounds involves a 1,2,3-triazol-1-yl group attached to a uracil base .Chemical Reactions Analysis
The reaction involves the use of a stoichiometric amount of copper iodide. Using a catalytic amount of CuI, this reaction was slow, due to chelate-like complexation of the copper catalyst with the product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not specified in the available information .Scientific Research Applications
HSP90 Inhibition for Anticancer Therapy
Heat shock protein 90 (HSP90) is a promising anticancer drug target. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. These compounds were characterized by nuclear magnetic resonance (NMR) and mass spectrometry. Among them, compounds 6b, 6l, 6m, 6n, 6t, and 6u exhibited significant HSP90α binding affinity. Notably, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. Molecular modeling studies confirmed its interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions. This work highlights the potential of 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a scaffold for developing HSP90 inhibitors .
Microtubule Destabilization and Antitumor Effects
The compound’s derivatives have been evaluated for their effects on microtubule stability. In phenotypic sea urchin embryo assays, these compounds demonstrated anti-mitotic microtubule destabilization properties. Additionally, they were tested for cytotoxicity against various human cancer cell lines .
Cytotoxic Activity Against Specific Cancer Cell Lines
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity. These compounds were tested against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The results provide insights into their potential as antitumor agents .
Cytotoxicity in MCF-7 and HCT-116 Cells
1,2,4-triazole hybrids containing the triazole motif have been investigated for their cytotoxic activities. These compounds exhibited varying levels of cytotoxicity against MCF-7 and HCT-116 tumor cell lines. The IC50 values ranged from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells .
Antiproliferative Activity Against MV4-11 Cells
Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was prepared. Among them, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFLWMHGSUOJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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